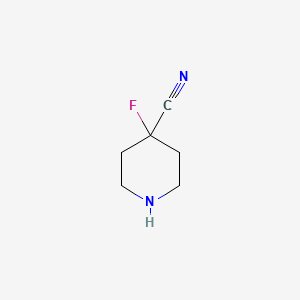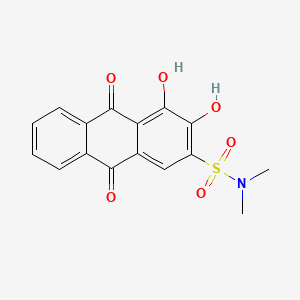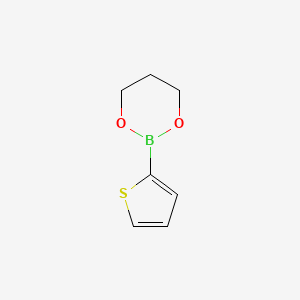
2-(Thiophen-2-YL)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered ring compound with one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation-like reactions or subsequent functionalization of the thiophene ring . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring with one sulfur atom and four carbon atoms . The exact structure of “2-(Thiophen-2-YL)-1,3,2-dioxaborinane” would depend on the specific arrangement and bonding of these atoms.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions and functionalization of the thiophene ring . The specific reactions that “2-(Thiophen-2-YL)-1,3,2-dioxaborinane” would undergo would depend on its exact molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of a thiophene derivative would depend on its specific molecular structure. Thiophene itself is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which it shares some similarities .
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .
Modification of Natural Products
The active substructure splicing method has been used to modify natural products. This involves designing and synthesizing new N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis of Heteroaromatic Compounds
Thiophene-based analogs have been used in the synthesis of heteroaromatic compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
Development of Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have been used in the development of organic field-effect transistors (OFETs) .
Wirkmechanismus
Target of Action
Thiophene-based compounds have been studied extensively for their biological activities . They are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation . The boron atom in the compound could potentially form reversible covalent bonds with biological targets, altering their function .
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s boron atom could potentially interfere with biochemical processes that involve boron, such as cell signaling and bone metabolism .
Pharmacokinetics
For instance, thiophene derivatives are known to have good lipophilicity, which could enhance the compound’s absorption and distribution . The boron atom could potentially affect the compound’s metabolism and excretion .
Result of Action
Thiophene derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities . The compound’s boron atom could potentially exert additional effects, such as altering cell signaling or bone metabolism .
Action Environment
The action of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane could potentially be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s action could potentially be influenced by biological factors, such as the target’s expression level and the presence of other interacting molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRKUUSGIROSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674620 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197024-83-2 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


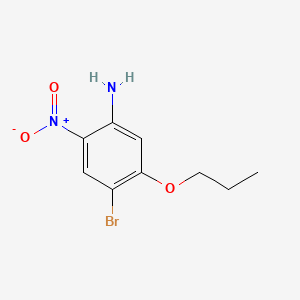
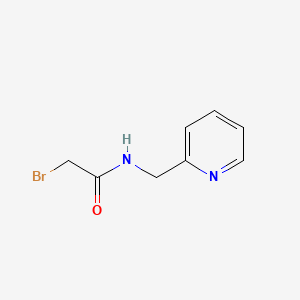



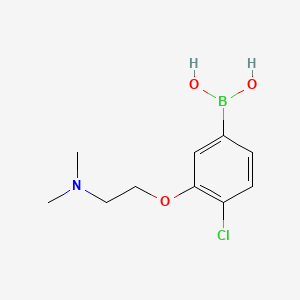
![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

